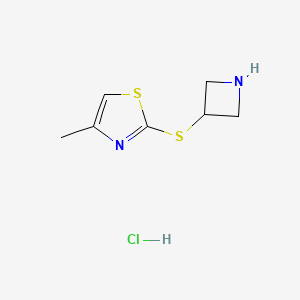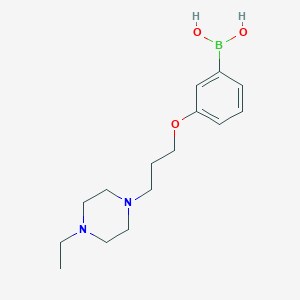
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
説明
Molecular Structure Analysis
The molecular formula of EPPB is C15H25BN2O3 . Its average mass is 292.182 Da and its monoisotopic mass is 292.195831 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of EPPB include a molecular weight of 157.911, a density of 1.4±0.1 g/cm3, a boiling point of 271.3±50.0 °C at 760 mmHg, and a flash point of 117.9±30.1 °C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
Application Summary: This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry .
Experimental Procedure: The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been bonded to an electrophilic organic halide .
Results: The reaction conditions are mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Drug Design and Delivery
Application Summary: Boronic acids, including this derivative, are considered for new drug designs and drug delivery systems, especially as boron carriers for neutron capture therapy .
Experimental Procedure: The compound’s boron atom can form stable complexes with various biomolecules, which is useful in targeting cancer cells for boron neutron capture therapy .
Results: The stability of these complexes in physiological conditions is a critical factor for their effectiveness in drug delivery .
Hydroboration Reactions
Application Summary: Hydroboration is a common route to synthesize organoborane reagents, and this compound can participate in such reactions to create new boron-containing organic molecules .
Experimental Procedure: The process involves the addition of a boron-hydrogen bond across an alkene or alkyne, resulting in an alkyl or alkenylborane .
Results: The reaction is generally rapid and allows for the exploration of organoborane chemistry in various contexts .
Catalytic Protodeboronation
Application Summary: This compound may be used in catalytic protodeboronation processes to selectively remove the boron group from organic molecules .
Experimental Procedure: The reaction typically involves the formation of a boron ate complex, which then undergoes protodeboronation to yield the desired product .
Results: The process allows for the synthesis of complex organic structures with high selectivity and yield .
Organic Synthesis Intermediates
Application Summary: As an intermediate in organic synthesis, this compound can be used to prepare various organic molecules with boronic acid functionalities .
Experimental Procedure: It can be involved in reactions such as rhodium-catalyzed intramolecular amination and palladium-catalyzed direct arylation .
Results: These reactions are crucial for constructing complex organic molecules, including pharmaceuticals and polymers .
Neutron Capture Therapy
Application Summary: This boronic acid derivative is explored for its potential use in neutron capture therapy, a targeted cancer treatment method .
Experimental Procedure: The compound can be used to deliver boron atoms to cancerous tissues, where they capture neutrons and release alpha particles to destroy cancer cells .
Results: The specificity and efficacy of boron delivery are essential for the success of this therapy, and ongoing research aims to optimize these aspects .
特性
IUPAC Name |
[3-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-2-17-8-10-18(11-9-17)7-4-12-21-15-6-3-5-14(13-15)16(19)20/h3,5-6,13,19-20H,2,4,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSGCCPHPAHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



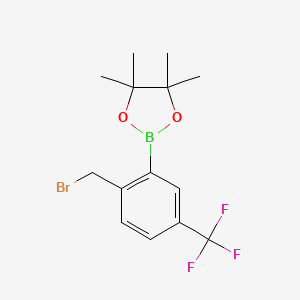

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
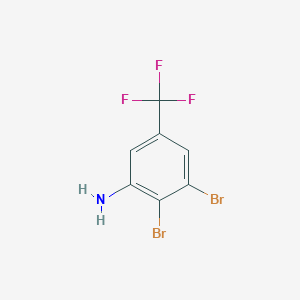

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
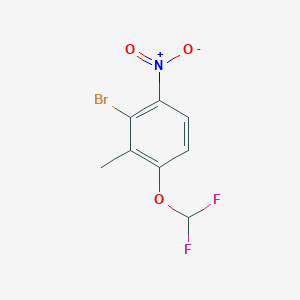
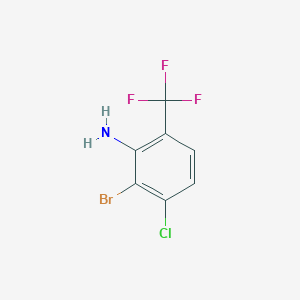
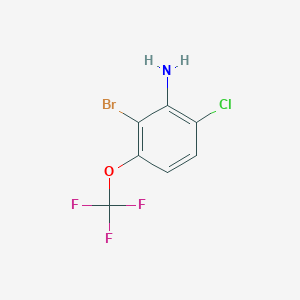
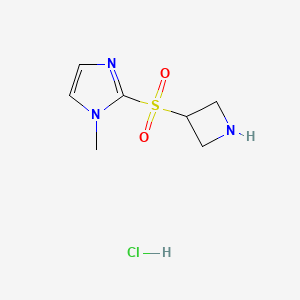
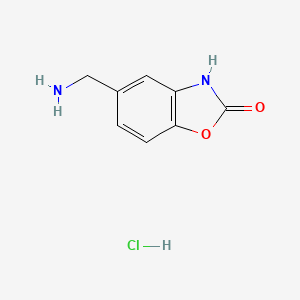
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
